1-Piperidinebutanamine 2HCl

Description

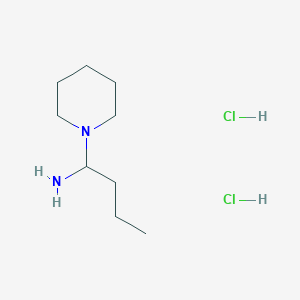

1-Piperidinebutanamine 2HCl (chemical formula: C₉H₂₀N₂·2HCl) is a dihydrochloride salt derivative of the parent compound 2-(1-piperidinyl)-1-butanamine (C₉H₂₀N₂). The hydrochloride salt form significantly enhances water solubility and stability, critical for pharmacokinetic optimization in therapeutic applications . Its improved absorption, distribution, metabolism, and excretion (ADME) properties make it a promising candidate for further drug development .

Properties

Molecular Formula |

C9H22Cl2N2 |

|---|---|

Molecular Weight |

229.19 g/mol |

IUPAC Name |

1-piperidin-1-ylbutan-1-amine;dihydrochloride |

InChI |

InChI=1S/C9H20N2.2ClH/c1-2-6-9(10)11-7-4-3-5-8-11;;/h9H,2-8,10H2,1H3;2*1H |

InChI Key |

WLUWFVWBHYDZTD-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(N)N1CCCCC1.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperidinebutanamine 2HCl can be synthesized through the reaction of piperidine with 1,4-dibromobutane in the presence of a base such as potassium carbonate. The reaction typically involves microwave irradiation to achieve high yields and purity . The general reaction scheme is as follows: [ \text{Piperidine} + \text{1,4-Dibromobutane} \rightarrow \text{1-Piperidinebutanamine} ] The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Piperidinebutanamine 2HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into secondary or tertiary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

1-Piperidinebutanamine 2HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Piperidinebutanamine 2HCl involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Physicochemical Properties of 1-Piperidinebutanamine 2HCl and Analogous Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Salt Form | Key Applications |

|---|---|---|---|---|

| This compound | C₉H₂₀N₂·2HCl | ~229.19* | Dihydrochloride | Anticancer (preclinical) |

| 2-(1-Piperidinyl)-1-butanamine (base) | C₉H₂₀N₂ | 156.27 | None | Research chemical |

| α-Piperidinobutiophenone HCl | C₁₅H₂₁NO·HCl | 267.8 | Monohydrochloride | Forensic/research |

| F8·2HCl (anticancer agent) | Not specified | Not reported | Dihydrochloride | Gastric cancer therapy |

| Z-(D)-Arg-Gly-Arg-pNA, 2HCl | C₂₈H₃₉N₁₁O₇·2HCl | 714.6 | Dihydrochloride | Haemostasis research |

*Calculated by adding 2HCl (72.92 g/mol) to the base compound’s molecular weight (156.27 g/mol).

Table 2: Pharmacological and Functional Comparison

Key Differentiators

Salt Form Impact: this compound and F8·2HCl demonstrate enhanced solubility and bioavailability compared to their non-salt counterparts, critical for oral administration . In contrast, α-Piperidinobutiophenone HCl (monohydrochloride) is used in forensic analysis due to its crystalline stability .

Therapeutic vs. Industrial Use :

- While this compound and F8·2HCl target oncology, DMDAAC-based polymers (e.g., HCA) leverage hydrochloride salts for industrial applications like wastewater treatment, showcasing the versatility of HCl modifications .

Mechanistic Diversity :

- Peptide substrates like Z-(D)-Arg-Gly-Arg-pNA, 2HCl serve as enzymatic tools in haemostasis, operating via substrate cleavage rather than apoptosis or flocculation .

Challenges and Limitations

- Data Gaps : Analytical data for this compound’s molecular weight and purity are inferred, as suppliers like Sigma-Aldrich focus on the base compound .

- Application Specificity: DMDAAC polymers, though structurally distinct, highlight the importance of hydrochloride salts in non-pharmaceutical contexts, complicating direct comparisons .

Biological Activity

1-Piperidinebutanamine 2HCl, also known as 1-(4-aminobutyl)piperidine hydrochloride, is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily recognized for its role as a precursor in the synthesis of various biologically active molecules and its applications in pharmacological research.

This compound is characterized by its piperidine ring structure, which is a six-membered ring containing one nitrogen atom. The compound's molecular formula is CHClN, and it has a molar mass of approximately 175.69 g/mol. The hydrochloride salt form enhances its solubility in water, making it suitable for biological studies.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly those involving dopamine and norepinephrine. This modulation can affect mood, cognition, and behavior, making it a candidate for studying conditions like depression and anxiety.

- Receptor Interaction : Preliminary studies suggest that this compound interacts with specific receptors in the central nervous system (CNS), potentially leading to therapeutic effects in neuropsychiatric disorders.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of this compound:

- Antidepressant-like Effects : In animal models, administration of the compound has demonstrated antidepressant-like effects, indicating its potential utility in treating depressive disorders.

- Cognitive Enhancement : Research suggests that this compound may enhance cognitive functions, possibly through its action on cholinergic pathways.

- Analgesic Properties : Some findings indicate that this compound may possess analgesic properties, suggesting a role in pain management.

Study on Antidepressant Activity

A notable study published in Psychopharmacology explored the antidepressant effects of this compound in rodent models. The results indicated a significant reduction in immobility time in the forced swim test, a common measure of depressive behavior. The study concluded that the compound could be further investigated as a potential antidepressant agent .

Cognitive Enhancement Research

Another study focused on the cognitive-enhancing effects of the compound. Mice treated with varying doses showed improved performance in memory tasks compared to control groups. This suggests that this compound may facilitate learning and memory processes .

Biological Activity Overview

| Activity Type | Observations | References |

|---|---|---|

| Antidepressant | Reduced immobility time in forced swim tests | |

| Cognitive Enhancement | Improved memory task performance | |

| Analgesic | Potential pain relief observed |

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Primary Use |

|---|---|---|

| This compound | Neurotransmitter modulation | Antidepressant research |

| Fluoxetine | Selective serotonin reuptake inhibitor | Depression treatment |

| Bupropion | Norepinephrine-dopamine reuptake inhibitor | Depression and smoking cessation |

Q & A

Basic Research Questions

Q. How can researchers optimize the solubility of 1-Piperidinebutanamine 2HCl for in vitro assays?

- Methodological Answer : Solubility can be enhanced using polar aprotic solvents like DMSO (≥20.65 mg/mL) or ethanol (≥2.21 mg/mL) with sonication. Pre-warm solvents to 37°C and vortex intermittently. For aqueous solutions, consider using buffered saline with ≤1% organic solvent to avoid precipitation. Always validate solubility under experimental conditions to ensure stability .

Q. What are the recommended storage conditions for this compound to maintain stability?

- Methodological Answer : Store lyophilized powder at -20°C in airtight containers under inert gas (e.g., argon). For short-term use (<1 month), aliquots dissolved in DMSO can be stored at 4°C. Avoid freeze-thaw cycles, as repeated phase changes may degrade the compound .

Q. Which analytical methods are suitable for confirming the purity and structural integrity of this compound?

- Methodological Answer : Use HPLC with UV detection (λ = 210–280 nm) for purity assessment (>95%). Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]+ ions). Nuclear magnetic resonance (NMR) spectroscopy validates structural features, such as piperidine ring protons (δ 1.4–2.8 ppm) .

Q. How should researchers design initial pharmacological assays to evaluate calcium channel modulation?

- Methodological Answer : Employ voltage-clamp electrophysiology on transfected HEK293 cells expressing T-type or L-type calcium channels. Use a concentration gradient (1–100 µM) and compare to reference blockers (e.g., flunarizine). Include negative controls (vehicle-only) and measure IC₅₀ via dose-response curves .

Advanced Research Questions

Q. How can contradictory results in pharmacological studies of this compound be resolved?

- Methodological Answer : Address variability by standardizing assay conditions (e.g., pH, temperature, cell passage number). Use orthogonal methods (e.g., fluorescent calcium imaging vs. electrophysiology) to cross-validate findings. Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses and mitigate bias .

Q. What experimental strategies are effective for investigating this compound’s interaction with ion channels beyond calcium pathways?

- Methodological Answer : Perform high-throughput screening using patch-clamp arrays on diverse ion channels (e.g., KCNQ, TRPV). Combine with molecular docking simulations to predict binding affinities. For in vivo relevance, use knockout rodent models to isolate target effects .

Q. How might this compound synergize with autophagy inhibitors in cancer studies?

- Methodological Answer : Co-administer with autophagy inhibitors (e.g., 3-methyladenine or chloroquine) in CRC cell lines. Assess apoptosis via Annexin V/PI staining and monitor autophagy markers (LC3-II/LC3-I ratio). Use combinatorial index (CI) calculations to quantify synergy (CI <1 indicates potentiation) .

Q. What statistical approaches are critical for analyzing dose-dependent effects in preclinical studies?

- Methodological Answer : Apply nonlinear regression (e.g., log[inhibitor] vs. response curves) to calculate EC₅₀/IC₅₀. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For longitudinal data, mixed-effects models account for inter-subject variability. Ensure power analysis (α=0.05, β=0.2) to validate sample sizes .

Q. How can batch-to-batch variability in this compound synthesis impact reproducibility, and how is this mitigated?

- Methodological Answer : Variability arises from impurities (e.g., residual solvents, salt content). Require certificates of analysis (CoA) with HPLC/MS data. For sensitive assays (e.g., cell viability), request peptide content analysis to normalize concentrations. Store bulk batches under identical conditions to minimize degradation .

Methodological Frameworks

- Study Design : Apply the PICO framework (Population: cell/animal model; Intervention: dose/route; Comparison: control groups; Outcome: efficacy/safety metrics) to structure hypotheses .

- Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines for preclinical reporting, including randomization and blinding protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.